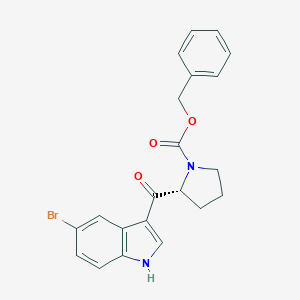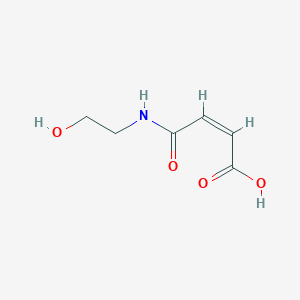![molecular formula C11H15NO3 B019001 N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide CAS No. 106827-66-1](/img/structure/B19001.png)
N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dihydroxyphenethyl)propanamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a catechol group (3,4-dihydroxyphenyl) attached to an ethyl chain, which is further connected to a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxyphenethyl)propanamide typically involves the reaction of 3,4-dihydroxyphenethylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for N-(3,4-Dihydroxyphenethyl)propanamide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dihydroxyphenethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The catechol group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups on the catechol ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Quinones are the major products.
Reduction: The corresponding amine is formed.
Substitution: Various substituted catechol derivatives are formed depending on the electrophile used.
Applications De Recherche Scientifique
N-(3,4-Dihydroxyphenethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its adhesive properties make it useful in the study of bioadhesives and biomimetic materials.
Medicine: It is investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Its adhesive properties are explored for use in industrial adhesives and coatings.
Mécanisme D'action
The mechanism of action of N-(3,4-Dihydroxyphenethyl)propanamide is primarily related to its catechol group, which can form strong hydrogen bonds and coordinate with metal ions. This allows it to adhere to various surfaces and interact with biological molecules. The molecular targets and pathways involved include interactions with proteins and enzymes that have metal ion cofactors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-Dihydroxyphenethyl)acrylamide
- N-(3,4-Dihydroxyphenethyl)methacrylamide
- N-phenethyl methacrylamide
- N-(4-hydroxyphenethyl)methacrylamide
Uniqueness
N-(3,4-Dihydroxyphenethyl)propanamide is unique due to its specific combination of a catechol group with a propanamide moiety, which imparts distinct adhesive properties and potential biological activities. Compared to its analogs, it may offer different reactivity and binding characteristics due to the presence of the propanamide group .
Propriétés
Numéro CAS |
106827-66-1 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h3-4,7,13-14H,2,5-6H2,1H3,(H,12,15) |
Clé InChI |
DNJPNZATKVPLOH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
SMILES canonique |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
Synonymes |
Propanamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)




![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)

![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)






